Monopalmitin - 26657-96-5

Monopalmitin

Catalog Number: EVT-411157
CAS Number: 26657-96-5
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monopalmitin, scientifically known as Glycerol 1-palmitate, is a monoglyceride, specifically a monoester of glycerol and palmitic acid. [, ] It is a naturally occurring compound found in various sources, including plants and animals. [] Monopalmitin plays significant roles in scientific research, particularly in food science and biophysical chemistry, as a model compound for studying lipid behavior, and as an ingredient in experimental setups for its influence on other molecules. [, , , , , , ]

2-Monopalmitin

  • Relevance: 2-Monopalmitin is discussed alongside Monopalmitin in research exploring the enzymatic synthesis and isomeric composition of monoacylglycerols. Studies indicate that certain fungi, like Penicillium roquefortii, can produce both 1(3)-monoacylglycerols (including Monopalmitin) and 2-monoacylglycerols (like 2-Monopalmitin) through different lipase activities. This differential production of isomers highlights the specificity of enzymes involved in lipid metabolism.

1,2-Dipalmitin

  • Relevance: 1,2-Dipalmitin is a precursor to Monopalmitin in specific enzymatic reactions. It highlights the interconnectedness of these lipid species in biological systems.

Tripalmitin

  • Relevance: Tripalmitin is a key starting material for the enzymatic synthesis of Monopalmitin. Controlled lipase-catalyzed hydrolysis of Tripalmitin can yield 1,2-Dipalmitin and subsequently Monopalmitin, demonstrating a metabolic pathway for these compounds.

Monoolein

  • Relevance: Monoolein is frequently studied alongside Monopalmitin, particularly in the context of mixed monolayers and their interactions with other molecules like proteins (e.g., β-casein, caseinate, β-lactoglobulin) at air-water interfaces. The differences in their saturation levels (Monopalmitin being saturated, Monoolein being unsaturated) influence their packing, interactions, and overall behavior in these model systems.

Monolaurin

  • Relevance: Like Monoolein, Monolaurin is often studied in parallel with Monopalmitin to investigate the impact of fatty acid chain length on the properties of monolayers and their interactions with proteins. This comparative approach helps elucidate the structure-function relationship in these lipid molecules.

Monostearin

  • Relevance: Similar to other monoacylglycerols, Monostearin is studied in comparison to Monopalmitin, particularly in research examining the effect of fatty acid chain length on starch complexation and its implications for food texture. These studies aim to understand how the molecular structure of the monoacylglycerol influences its interaction with starch and subsequently modifies the properties of food systems.

Lysophosphatidylcholine

  • Relevance: Lysophosphatidylcholine, alongside Monopalmitin and other fatty acids, is suggested to be transported by a fatty acid binding membrane protein involved in intestinal lipid absorption. This shared transport mechanism highlights the interconnectedness of these lipid species in the context of intestinal lipid uptake.

Cholesterol

  • Relevance: Cholesterol is mentioned in studies investigating the impact of monoacylglycerols (including Monopalmitin) on the lipid composition and molecular mobility of phosphatidylcholine bilayers. While not structurally related, its presence in model membrane systems helps researchers understand the interplay between different lipid species.

β-Casein

  • Relevance: β-Casein is a key protein studied in conjunction with Monopalmitin, especially in research focusing on mixed films at air-water interfaces. Understanding the interactions between these molecules provides insights into the stability and behavior of food emulsions.

Caseinate

  • Relevance: Similar to β-casein, caseinate is often incorporated in model systems along with Monopalmitin to study the behavior of mixed films at interfaces and their relevance to food emulsion properties. The complex interactions between these molecules are crucial for stabilizing emulsions and influencing the texture and stability of food products.

β-Lactoglobulin

  • Relevance: β-Lactoglobulin, like other milk proteins, is studied in combination with Monopalmitin, particularly in research investigating the penetration of proteins into lipid monolayers and the formation of mixed films. These studies provide insights into the interfacial behavior of these molecules, which is relevant to the stability of food emulsions.
Classification
  • Type: Monoacylglycerol
  • Chemical Formula: C₁₅H₃₁O₃
  • CAS Number: 623-63-8
Synthesis Analysis

Monopalmitin can be synthesized through several methods, primarily involving enzymatic and chemical processes.

Methods

  1. Enzymatic Transesterification: This method utilizes lipases, such as Novozym 435, to catalyze the reaction between glycerol and vinyl palmitate. This approach is advantageous due to its specificity and mild reaction conditions .
  2. Glycerolysis of Triglycerides: In this method, triglycerides are hydrolyzed in the presence of lipase enzymes to yield monopalmitin. The process can be optimized for high yields by controlling temperature and enzyme concentration .
  3. Solvent-free Chemoenzymatic Synthesis: A two-step reaction where palmitic acid is first esterified with solketal (a glycerol derivative) followed by hydrolysis to produce monopalmitin .

Technical Details

The enzymatic methods often require specific conditions such as temperature control (typically around 60°C) and pH optimization to enhance lipase activity. For instance, the use of Novozym 435 has shown to yield high purity monopalmitin under controlled conditions.

Molecular Structure Analysis

Monopalmitin has a simple molecular structure characterized by a glycerol backbone linked to a single palmitic acid molecule.

Structure

  • Molecular Structure: The structure consists of a glycerol (C₃H₈O₃) molecule with one hydroxyl group replaced by a palmitic acid chain (C₁₆H₃₂O₂).

Data

  • Molecular Weight: Approximately 256.4 g/mol
  • Melting Point: Ranges between 40°C to 45°C depending on purity.
Chemical Reactions Analysis

Monopalmitin can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Reactions

  1. Hydrolysis: In the presence of water and appropriate catalysts (acidic or basic), monopalmitin can be hydrolyzed back into glycerol and palmitic acid.
  2. Transesterification: Monopalmitin can react with other fatty acids or alcohols to form different monoacylglycerols.
  3. Oxidation: Under certain conditions, the fatty acid chain may undergo oxidation, leading to rancidity or the formation of peroxides.

Technical Details

The kinetics of these reactions are influenced by factors such as temperature, pH, and the presence of catalysts or enzymes.

Mechanism of Action

The action mechanism of monopalmitin primarily involves its role as an emulsifier in food systems and pharmaceuticals.

Process

Monopalmitin stabilizes emulsions by reducing surface tension at the oil-water interface due to its amphiphilic nature—having both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.

Data

  • Critical Micelle Concentration: The concentration at which monopalmitin forms micelles can vary but typically falls within the range observed for similar monoacylglycerols.
Physical and Chemical Properties Analysis

Monopalmitin exhibits distinct physical and chemical properties that influence its applications.

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; insoluble in water.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to high temperatures and light.
  • Reactivity: Reacts with strong acids or bases during hydrolysis or transesterification.
Applications

Monopalmitin has several scientific uses across various fields:

  1. Food Industry: Used as an emulsifier in margarine, baked goods, and confectionery products to improve texture and shelf-life.
  2. Pharmaceuticals: Acts as a carrier for drug delivery systems due to its ability to form stable emulsions.
  3. Cosmetics: Employed in skin care formulations for its moisturizing properties.
  4. Nutraceuticals: Investigated for potential health benefits related to lipid metabolism and gut health.

Properties

CAS Number

26657-96-5

Product Name

Monopalmitin

IUPAC Name

[(2S)-2,3-dihydroxypropyl] hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1

InChI Key

QHZLMUACJMDIAE-SFHVURJKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C

Synonyms

1-glyceryl hexadecanoate
1-monohexadecanoyl-rac-glycerol
1-monohexadecanoylglycerol
1-monopalmitin
palmitoyl glycerol
palmitoyl glycerol, (+,-)-isomer
palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer
rac-1(3)-palmitoyl glycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O

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